

# [Compound Name] structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Structure and Chemical Properties of Osimertinib

#### Introduction

Osimertinib, marketed under the brand name Tagrisso®, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It was specifically designed to target both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[2][3] Unlike its predecessors, osimertinib shows a significantly lower affinity for wild-type EGFR, which contributes to a more favorable toxicity profile.[4][5] This guide provides a detailed overview of the structure, chemical properties, and mechanism of action of osimertinib, intended for researchers, scientists, and drug development professionals.

## **Chemical Structure and Properties**

Osimertinib is a mono-anilino-pyrimidine compound.[2] Its chemical name is N-(2-{2-dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide.[6] The molecule is supplied as a mesylate salt.[6] The presence of a reactive acrylamide group allows for the formation of a covalent bond with the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain.[7][8]

Table 1: Physicochemical Properties of Osimertinib



| Property         | Value                                                                                                                       | Reference |  |
|------------------|-----------------------------------------------------------------------------------------------------------------------------|-----------|--|
| Chemical Formula | C28H33N7O2                                                                                                                  | [9]       |  |
| Molecular Weight | 499.61 g/mol                                                                                                                | [10]      |  |
| IUPAC Name       | N-(2-{INVALID-LINK<br>amino}-4-methoxy-5-{[4-(1-<br>methyl-1H-indol-3-yl)pyrimidin-<br>2-yl]amino}phenyl)prop-2-<br>enamide | [6]       |  |
| рКа              | 9.5 (aliphatic amine), 4.4 (aniline)                                                                                        | [11]      |  |
| Solubility       | Slightly soluble in water (3.1 mg/mL at 37°C)                                                                               | [11]      |  |
| Half-life        | Approximately 48 hours                                                                                                      | [1]       |  |
| Peak Plasma Time | 6 hours                                                                                                                     | [1]       |  |
| Protein Binding  | 95%                                                                                                                         | [1]       |  |

### **Mechanism of Action**

Osimertinib functions as an irreversible inhibitor of EGFR kinase activity.[7] By covalently binding to the C797 residue within the ATP-binding pocket of mutant EGFR, it prevents ATP from binding and subsequent autophosphorylation of the receptor.[7][8] This action effectively blocks the downstream signaling cascades that are critical for cancer cell proliferation and survival, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[7][8] A key feature of osimertinib is its high potency and selectivity for mutant forms of EGFR, including the T790M resistance mutation, while sparing wild-type EGFR.[2] This selectivity is significant, as it has been shown to have a 200-fold higher affinity for EGFR with the L858R/T790M mutation compared to wild-type EGFR in vitro.[1][12]

Table 2: In Vitro Inhibitory Activity of Osimertinib



| EGFR Form        | Cell Line | IC50 (nM) | Reference |
|------------------|-----------|-----------|-----------|
| Exon 19 deletion | LoVo      | 12.92     | [10]      |
| L858R/T790M      | LoVo      | 11.44     | [10]      |
| Wild-Type        | LoVo      | 493.8     | [10]      |

# **Signaling Pathway**

The binding of ligands such as epidermal growth factor (EGF) to the EGFR initiates a signaling cascade that promotes cell growth, proliferation, and survival. In non-small cell lung cancer (NSCLC), activating mutations in EGFR lead to constitutive activation of these pathways.

Osimertinib's targeted inhibition of mutant EGFR effectively shuts down these aberrant signals.





Click to download full resolution via product page

Caption: Osimertinib's inhibition of mutant EGFR and downstream signaling pathways.



# Experimental Protocols Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of a compound.

- Cell Seeding: Plate NSCLC cells (e.g., H1975) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete growth medium.[13] Allow the cells to adhere overnight at 37°C in a CO<sub>2</sub> incubator.[13]
- Treatment: Prepare serial dilutions of osimertinib in the cell culture medium.[13] Replace the existing medium with the medium containing various concentrations of osimertinib. Include a vehicle control (e.g., DMSO).[13]
- Incubation: Incubate the plates for a specified period, typically 72 hours, to allow the drug to take effect.[14]
- MTT Addition: Add 10  $\mu$ L of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13]
- Formazan Solubilization: Carefully remove the medium and add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals.[13]
- Measurement: Measure the absorbance at 570 nm using a microplate reader.[13] The absorbance is directly proportional to the number of viable cells.

### Experimental Workflow: Determining IC<sub>50</sub>

The following diagram illustrates a typical workflow for determining the half-maximal inhibitory concentration (IC<sub>50</sub>) of a compound like osimertinib.





Click to download full resolution via product page

Caption: A typical experimental workflow for determining the IC50 of Osimertinib.



#### Conclusion

Osimertinib represents a significant advancement in the targeted therapy of EGFR-mutated NSCLC. Its unique chemical structure enables it to irreversibly and selectively inhibit the mutant forms of EGFR, including the T790M resistance mutation, leading to potent antitumor activity. The detailed understanding of its chemical properties, mechanism of action, and the signaling pathways it modulates is crucial for the ongoing development of novel therapeutic strategies and for optimizing its clinical use.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action TAGRISSO® (osimertinib) [tagrissohcp.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Osimertinib Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 8. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 9. Osimertinib | C28H33N7O2 | CID 71496458 PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. tga.gov.au [tga.gov.au]
- 12. Osimertinib | C28H33N7O2 | CID 71496458 PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. wipls.org [wipls.org]
- 14. researchgate.net [researchgate.net]



 To cite this document: BenchChem. [[Compound Name] structure and chemical properties].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15472189#compound-name-structure-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com